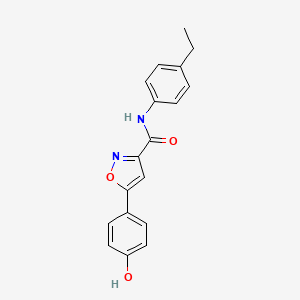![molecular formula C18H19N5O3 B6136786 ethyl 4-[5-(1-benzofuran-2-yl)-1,2,4-triazin-3-yl]-1-piperazinecarboxylate](/img/structure/B6136786.png)
ethyl 4-[5-(1-benzofuran-2-yl)-1,2,4-triazin-3-yl]-1-piperazinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-[5-(1-benzofuran-2-yl)-1,2,4-triazin-3-yl]-1-piperazinecarboxylate, also known as ETP-101, is a novel compound that has been developed for potential use in the treatment of neurological disorders such as Alzheimer's disease.
作用機序
The exact mechanism of action of ethyl 4-[5-(1-benzofuran-2-yl)-1,2,4-triazin-3-yl]-1-piperazinecarboxylate is not fully understood, but it is believed to work by inhibiting the activity of the enzyme phosphodiesterase 5 (PDE5). PDE5 is involved in the regulation of cyclic guanosine monophosphate (cGMP), which is a signaling molecule that plays a role in various physiological processes including memory formation and synaptic plasticity. By inhibiting PDE5, ethyl 4-[5-(1-benzofuran-2-yl)-1,2,4-triazin-3-yl]-1-piperazinecarboxylate may increase cGMP levels in the brain, which may lead to improved cognitive function and neuroprotection.
Biochemical and Physiological Effects:
In addition to its potential therapeutic effects, ethyl 4-[5-(1-benzofuran-2-yl)-1,2,4-triazin-3-yl]-1-piperazinecarboxylate has also been shown to have various biochemical and physiological effects. In preclinical studies, ethyl 4-[5-(1-benzofuran-2-yl)-1,2,4-triazin-3-yl]-1-piperazinecarboxylate has been found to increase cerebral blood flow and oxygen consumption in the brain, which may contribute to its neuroprotective effects. ethyl 4-[5-(1-benzofuran-2-yl)-1,2,4-triazin-3-yl]-1-piperazinecarboxylate has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related neurological disorders.
実験室実験の利点と制限
One of the main advantages of ethyl 4-[5-(1-benzofuran-2-yl)-1,2,4-triazin-3-yl]-1-piperazinecarboxylate is its specificity for PDE5, which may reduce the risk of off-target effects. ethyl 4-[5-(1-benzofuran-2-yl)-1,2,4-triazin-3-yl]-1-piperazinecarboxylate has also been shown to have good oral bioavailability and brain penetration, which may make it a viable candidate for clinical development. However, one limitation of ethyl 4-[5-(1-benzofuran-2-yl)-1,2,4-triazin-3-yl]-1-piperazinecarboxylate is its relatively short half-life, which may require frequent dosing in clinical trials.
将来の方向性
There are several potential future directions for the development of ethyl 4-[5-(1-benzofuran-2-yl)-1,2,4-triazin-3-yl]-1-piperazinecarboxylate. One area of interest is the potential use of ethyl 4-[5-(1-benzofuran-2-yl)-1,2,4-triazin-3-yl]-1-piperazinecarboxylate in combination with other drugs for the treatment of neurological disorders. For example, ethyl 4-[5-(1-benzofuran-2-yl)-1,2,4-triazin-3-yl]-1-piperazinecarboxylate may be combined with acetylcholinesterase inhibitors for the treatment of Alzheimer's disease. Another potential future direction is the development of prodrugs of ethyl 4-[5-(1-benzofuran-2-yl)-1,2,4-triazin-3-yl]-1-piperazinecarboxylate, which may improve its pharmacokinetic properties. Finally, further preclinical and clinical studies are needed to fully understand the therapeutic potential of ethyl 4-[5-(1-benzofuran-2-yl)-1,2,4-triazin-3-yl]-1-piperazinecarboxylate and its mechanism of action.
合成法
The synthesis of ethyl 4-[5-(1-benzofuran-2-yl)-1,2,4-triazin-3-yl]-1-piperazinecarboxylate involves the reaction of 1-benzofuran-2-ylamine with ethyl 4-(chlorocarbonyl)piperazine-1-carboxylate, followed by the addition of 5-amino-1,2,4-triazole. The resulting compound is then purified and characterized using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
科学的研究の応用
Ethyl 4-[5-(1-benzofuran-2-yl)-1,2,4-triazin-3-yl]-1-piperazinecarboxylate has been shown to have potential therapeutic effects in the treatment of neurological disorders such as Alzheimer's disease. In preclinical studies, ethyl 4-[5-(1-benzofuran-2-yl)-1,2,4-triazin-3-yl]-1-piperazinecarboxylate has been found to improve cognitive function and reduce amyloid-beta levels in the brain, which are key hallmarks of Alzheimer's disease. ethyl 4-[5-(1-benzofuran-2-yl)-1,2,4-triazin-3-yl]-1-piperazinecarboxylate has also been shown to have neuroprotective effects, which may be beneficial in the treatment of other neurological disorders such as Parkinson's disease and Huntington's disease.
特性
IUPAC Name |
ethyl 4-[5-(1-benzofuran-2-yl)-1,2,4-triazin-3-yl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3/c1-2-25-18(24)23-9-7-22(8-10-23)17-20-14(12-19-21-17)16-11-13-5-3-4-6-15(13)26-16/h3-6,11-12H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBSHVPUZTGNTQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NC(=CN=N2)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[5-(1-benzofuran-2-yl)-1,2,4-triazin-3-yl]piperazine-1-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-ethoxy-4-[(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate](/img/structure/B6136703.png)

![5-(3-bromobenzylidene)-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6136710.png)
![2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}-N-(2-pyridinylmethyl)acetamide](/img/structure/B6136730.png)
![methyl 4-({2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]propanoyl}amino)benzoate](/img/structure/B6136734.png)
![N-{1-[1-(2-methyl-2-propen-1-yl)-1H-benzimidazol-2-yl]ethyl}acetamide](/img/structure/B6136741.png)
![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(2-oxo-1-imidazolidinyl)ethyl]acetamide](/img/structure/B6136751.png)
![[2-(2-bromophenoxy)ethyl]methylamine hydrochloride](/img/structure/B6136755.png)


![N-benzyl-N'-[1-(1,3-thiazol-2-yl)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B6136775.png)
![{1-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzyl]-3-piperidinyl}(3-methyl-2-thienyl)methanone](/img/structure/B6136783.png)
![3-allyl-5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6136791.png)
![2-(2-furyl)-4-({[2-(methylthio)phenyl]imino}methyl)-1,3-oxazol-5-ol](/img/structure/B6136796.png)